molecular formula C25H17N3O4 B2995665 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 904273-04-7

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2995665
CAS No.: 904273-04-7
M. Wt: 423.428
InChI Key: WOMWPHLZLIFXLX-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that sits at the intersection of quinazoline and chromene derivatives. Its multifaceted structure imbues it with properties that make it of significant interest in various fields, from organic chemistry to medicinal research.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives:

  • Catalysis: : Its unique structure allows it to act as a ligand in catalytic reactions, potentially improving the efficiency of certain chemical processes.

Biology and Medicine

  • Pharmacological Research: : Explored for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development.

  • Biomolecular Interactions: : Studied for its interactions with DNA, proteins, and other biomolecules, aiding in the understanding of its mechanism of action.

Industry

  • Chemical Intermediates: : Utilized in the production of high-value chemical intermediates.

  • Dyes and Pigments: : Modified derivatives may be used in the dye and pigment industry due to their chromene component.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step processes. Here is a simplified outline:

  • Formation of the Quinazoline Core: : The quinazoline core is usually synthesized through the cyclization of an anthranilic acid derivative with formamide or a derivative thereof under conditions such as heating in the presence of a dehydrating agent.

  • Chromene Formation: : The chromene component is prepared through the cyclization of salicylaldehyde derivatives with an appropriate active methylene compound (such as ethyl acetoacetate) in the presence of a base.

  • Coupling Reaction: : The quinazoline and chromene derivatives are coupled through an amide formation reaction, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

On an industrial scale, the production of this compound would involve the optimization of these synthetic steps to ensure high yield and purity. This may include:

  • Continuous Flow Chemistry: : Enhancing reaction efficiency and scalability.

  • Use of Catalysts: : Transition metal catalysts may be employed to streamline certain steps and improve reaction rates.

  • Purification Techniques: : Crystallization, recrystallization, and chromatographic methods for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions under the influence of strong oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction can occur at the quinazoline oxo group using agents like lithium aluminum hydride, yielding reduced quinazoline derivatives.

  • Substitution: : N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

  • Substitution: : Halogens (for electrophilic substitution) or Grignard reagents (for nucleophilic substitution).

Major Products Formed

The major products from these reactions include various quinazoline and chromene derivatives with modified functional groups, enhancing or altering their chemical and biological properties.

Mechanism of Action

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects through multiple mechanisms:

  • Enzyme Inhibition: : It may inhibit key enzymes involved in cellular processes, such as kinases or proteases, disrupting pathways that are critical for cell proliferation and survival.

  • Molecular Targets: : Specific binding to receptors or other target molecules that modulate biological activity. For instance, it could interact with DNA or specific proteins to alter gene expression or protein function.

  • Pathways Involved: : Key pathways affected might include the cell cycle regulation, apoptosis, and signal transduction pathways, all crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

Compared to other compounds within the quinazoline and chromene families, N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique fusion of two bioactive scaffolds, potentially offering synergistic effects.

Similar Compounds

  • Quinazoline Derivatives: : Erlotinib, Gefitinib (used in cancer therapy).

  • Chromene Derivatives: : Coumarins like Warfarin, which is used as an anticoagulant.

Its unique structure allows it to interact with biological systems differently than these individual scaffold compounds, potentially offering new therapeutic opportunities.

Hopefully, this sheds some light on this fascinating compound. Dive into your own experiments and find new insights!

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c1-15-26-21-11-4-3-10-19(21)24(30)28(15)18-9-6-8-17(14-18)27-23(29)20-13-16-7-2-5-12-22(16)32-25(20)31/h2-14H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMWPHLZLIFXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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